Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl

Description

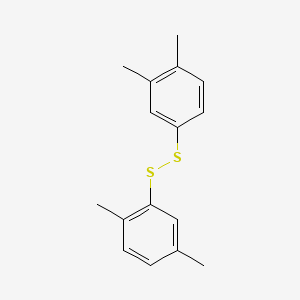

Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl (CAS 64346-57-2) is an organosulfur compound with the molecular formula C₁₆H₁₈S₂ and a molecular weight of 274.441 g/mol . Its structure consists of two aromatic rings substituted with methyl groups at the 2,5- and 3,4-positions, respectively, connected by a disulfide (-S-S-) bridge. The compound exhibits a high lipophilicity (LogP = 5.78) and is analyzed via reverse-phase HPLC using a Newcrom R1 column, indicating its stability and suitability for chromatographic separation .

Properties

CAS No. |

64346-57-2 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

2-[(3,4-dimethylphenyl)disulfanyl]-1,4-dimethylbenzene |

InChI |

InChI=1S/C16H18S2/c1-11-5-6-13(3)16(9-11)18-17-15-8-7-12(2)14(4)10-15/h5-10H,1-4H3 |

InChI Key |

BISHVFDSLHDEFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SSC2=CC(=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction of Aryl Derivatives with Disulfur Dichloride (S2Cl2) and Lewis Acids

A highly efficient industrially relevant method for preparing bulky diaryl disulfides involves reacting substituted benzene derivatives with sulfur halides such as disulfur dichloride (S2Cl2) in the presence of Lewis acids like zinc chloride or zinc acetate. This method is particularly suitable for aryls with secondary or tertiary alkyl substituents, which includes methyl groups on the aromatic rings.

- One-step process, simplifying scale-up and reducing costs.

- Use of inexpensive reagents such as acetic acid as solvent.

- Reaction temperatures typically range from 0°C to 100°C.

- High yields (70-80%) and high purity (>99%) of diaryl disulfides.

- Suitable for commercial large-scale production.

Example Procedure (Adapted for methyl-substituted phenyl rings):

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,5-dimethylbenzene and 3,4-dimethylbenzene (or mixed) | Starting aromatic compounds |

| 2 | Disulfur dichloride (S2Cl2) | Sulfur halide source |

| 3 | Lewis acid catalyst (e.g., ZnCl2 or Zn(OAc)2) | Catalyzes the formation of the disulfide bond |

| 4 | Solvent: Glacial acetic acid | Medium for reaction |

| 5 | Temperature: 20-60°C | Controlled to optimize yield and selectivity |

| 6 | Reaction time: 12-24 hours | Ensures complete conversion |

| 7 | Workup: Quench with water, filtration, recrystallization | Isolation and purification of product |

Reaction Mechanism Highlights:

- The benzene derivative reacts with S2Cl2 forming an intermediate sulfenyl chloride.

- The Lewis acid facilitates the formation of the disulfide bond by activating sulfur halide.

- The process avoids multi-step halogenation and reduces byproduct formation.

This method is supported by patent literature describing preparation of bulky diaryl disulfides with alkyl substituents similar to methyl groups.

Oxidative Coupling of Aryl Thiols

An alternative approach is the oxidative coupling of aryl thiols corresponding to the 2,5-dimethylphenyl and 3,4-dimethylphenyl groups.

- Aryl thiols are combined in equimolar amounts.

- Mild oxidants such as iodine, hydrogen peroxide, or air oxidation catalyzed by metal salts (e.g., nickel, copper).

- Solvents like DMF or ethanol at ambient or slightly elevated temperatures.

- Catalysts such as nickel complexes can improve selectivity toward unsymmetrical disulfides.

- Formation of symmetrical disulfides as side products.

- Difficult separation of mono- and trisulfides.

- Optimization required to favor unsymmetrical disulfide formation.

Transition Metal-Catalyzed Cross-Coupling

Recent advances have demonstrated the use of nickel, palladium, or copper catalysts to facilitate cross-coupling between different aryl thiols or thiol equivalents to form unsymmetrical diaryl disulfides.

- Nickel-catalyzed reductive coupling in DMF at moderate temperatures (40°C) can afford unsymmetrical disulfides with good selectivity.

- These methods require careful ligand and catalyst optimization.

- They offer a route to unsymmetrical disulfides under milder conditions compared to sulfur halide methods.

Comparative Summary of Preparation Methods

Research Findings and Notes

- The reaction of benzene derivatives with S2Cl2 in acetic acid with zinc salts provides an efficient route to diaryl disulfides with secondary or tertiary alkyl substituents, which includes methyl-substituted phenyl rings.

- The reaction temperature and catalyst type influence yield and purity; typical temperatures range from 0°C to 80°C.

- Purification generally involves aqueous quenching, filtration, and recrystallization from alcohol solvents.

- Oxidative coupling methods often produce mixtures, complicating isolation of the target unsymmetrical disulfide.

- Transition metal catalysis offers a modern alternative but requires further development for large-scale applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl can undergo oxidation reactions to form sulfones and sulfoxides.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: this compound acts as a nucleophile in nucleophilic substitution reactions with electrophiles like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Sulfones and sulfoxides.

Reduction: Thiol compounds.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through disulfide exchange reactions.

Biology: Studied for its potential role in redox biology, where disulfide bonds play a crucial role in protein folding and stability.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development targeting oxidative stress-related diseases.

Industry: Utilized in the production of polymers and materials with enhanced mechanical properties due to the presence of disulfide linkages.

Mechanism of Action

The mechanism of action of disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function and stability. The molecular targets and pathways involved include redox-sensitive enzymes and signaling pathways that regulate cellular oxidative stress responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl with structurally analogous disulfides:

Key Observations :

- Molecular Symmetry : Bis(3,5-dimethylphenyl) disulfide is symmetric, with both rings substituted at the 3,5-positions, whereas the target compound is asymmetric (2,5- and 3,4-substituted). Symmetric disulfides may exhibit distinct crystallization behaviors and intermolecular interactions .

- Lipophilicity : The target compound’s LogP (5.78 ) reflects its hydrophobic nature. While LogP data for analogs like Bis(3,5-dimethylphenyl) disulfide are unavailable, the electron-donating methyl groups at the 3,5-positions could further increase lipophilicity compared to the 2,5- and 3,4-substituted variant .

Substituent Position and Functional Implications

The position of methyl substituents significantly influences physicochemical and functional properties:

- Electron-Donating Effects : Methyl groups are electron-donating, which may stabilize the disulfide bond or modulate interactions in biological systems. For example, in PET-inhibiting carboxamides (e.g., N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide), the 3,5-dimethyl substitution enhanced activity due to optimized lipophilicity and steric alignment . While direct evidence for disulfides is lacking, analogous principles likely apply.

- Chromatographic Behavior : The target compound’s HPLC elution profile (using a Newcrom R1 column) suggests distinct retention times compared to analogs, driven by differences in polarity and substituent arrangement .

Biological Activity

Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl (CAS Number: 64346-57-2) is an organic compound characterized by its unique disulfide linkage between two dimethyl-substituted phenyl groups. Its molecular formula is C16H18S2, and it has a molecular weight of approximately 274.44 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The compound features a symmetrical structure with two dimethylphenyl groups connected by a disulfide bond. The arrangement of methyl substituents on the aromatic rings influences its chemical reactivity and biological activity. The LogP value of 5.78 indicates significant lipophilicity, which can affect its absorption and distribution in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | C16H18S2 |

| Molecular Weight | 274.44 g/mol |

| LogP | 5.78 |

| CAS Number | 64346-57-2 |

Biological Activity

Research into the biological activity of disulfides, including this compound, has revealed several important interactions with biological molecules:

- Antioxidant Properties : Disulfides are known to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property may be beneficial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Studies have shown that disulfides can inhibit certain enzymes involved in metabolic pathways. For instance, they may interact with thiol groups in enzymes, leading to altered enzymatic activity.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines at higher concentrations while showing low toxicity at lower doses .

- Fibrosis Modulation : Some disulfides have been implicated in the modulation of fibrosis in tissues, potentially offering therapeutic avenues for conditions like pulmonary fibrosis .

Case Studies

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of various disulfides, including this compound. The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), indicating its potential use as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Enzyme Interaction

In vitro assays assessed the effect of this compound on enzyme activity related to metabolic pathways. The results indicated that the compound inhibited specific enzymes involved in lipid metabolism, suggesting a potential role in managing metabolic disorders.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl | C16H18S2 | Different methyl substitution pattern |

| Disulfide, diphenyl | C12H10S2 | Simpler structure with only two phenyl groups |

| Disulfide, bis(4-methylphenyl) | C16H18S2 | Contains methyl groups at para positions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.